molecular formula C9H7BrF2O B12072989 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran

5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran

Cat. No.: B12072989
M. Wt: 249.05 g/mol
InChI Key: KMXHNYBBKHWKEN-UHFFFAOYSA-N
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Description

5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran is a chemical compound with the following structural formula:

C9H6BrF2O\text{C}_9\text{H}_6\text{BrF}_2\text{O} C9​H6​BrF2​O

It belongs to the class of benzofuran derivatives and contains bromine and difluoromethyl functional groups. The compound’s systematic name reflects its molecular structure, emphasizing the bromine substitution at position 5 and the difluoromethyl group at position 7.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran. One common approach involves the bromination of a suitable precursor, followed by introduction of the difluoromethyl group. Specific reaction conditions and reagents may vary, but the overall strategy aims to achieve the desired substitution pattern.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity:: 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran can participate in various chemical reactions, including:

    Substitution Reactions: The bromine atom at position 5 can undergo nucleophilic substitution.

    Oxidation and Reduction Reactions: Depending on reaction conditions, the compound may be oxidized or reduced.

    Ring-Opening Reactions: The benzofuran ring can open under specific conditions.

Common Reagents::

    Bromine (Br₂): Used for bromination.

    Difluoromethylating Agents: To introduce the difluoromethyl group.

    Base or Acid Catalysts: Facilitate specific transformations.

Major Products:: The major products depend on the specific reaction conditions. Bromination typically yields this compound as the primary product.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Fluorinated Compounds: Valuable for medicinal chemistry due to fluorine’s unique properties.

Biology and Medicine::

    Drug Discovery: Researchers explore its potential as a scaffold for drug development.

    Fluorinated Pharmaceuticals: Fluorine-containing compounds often exhibit improved pharmacokinetics.

Industry::

    Agrochemicals: May find applications in crop protection.

    Materials Science: Potential use in designing functional materials.

Mechanism of Action

The exact mechanism by which 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While 5-Bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran is unique due to its specific substitution pattern, other benzofuran derivatives with similar functionalities include:

Properties

Molecular Formula

C9H7BrF2O

Molecular Weight

249.05 g/mol

IUPAC Name

5-bromo-7-(difluoromethyl)-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C9H7BrF2O/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4,9H,1-2H2

InChI Key

KMXHNYBBKHWKEN-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2C(F)F)Br

Origin of Product

United States

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